1,2,4-Trichloro-3-iodobenzene
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Overview
Description
1,2,4-Trichloro-3-iodobenzene is an aromatic compound that belongs to the class of halogenated benzenes It is characterized by the presence of three chlorine atoms and one iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-3-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1,2,4-trichlorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: The iodine atom in this compound can be oxidized to form iodoxybenzene derivatives. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, resulting in the formation of less halogenated benzene derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the substituent introduced.
Oxidation: Products include iodoxybenzene derivatives.
Reduction: Products include less halogenated benzene derivatives.
Scientific Research Applications
1,2,4-Trichloro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of halogenated aromatic compounds’ effects on biological systems. It serves as a model compound for understanding the behavior of similar halogenated compounds in biological environments.
Medicine: Research into the potential therapeutic applications of halogenated benzene derivatives includes their use as antimicrobial agents or in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-3-iodobenzene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The compound’s halogen atoms can form halogen bonds with nucleophilic sites on target molecules, influencing their reactivity and stability. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring’s electron density is altered, affecting the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichloro-4-iodobenzene
- 1,2,5-Trichloro-3-iodobenzene
- 1,3,5-Trichloro-2-iodobenzene
Uniqueness
1,2,4-Trichloro-3-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to other trichloroiodobenzene isomers, the position of the chlorine and iodine atoms on the benzene ring influences the compound’s reactivity in substitution, oxidation, and reduction reactions. This unique arrangement makes it a valuable compound for studying the effects of halogenation on aromatic compounds’ chemical behavior.
Biological Activity
1,2,4-Trichloro-3-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects, supported by data tables and research findings from diverse sources.
Chemical Structure
This compound has the molecular formula C6H2Cl3I. The presence of multiple halogen atoms significantly influences its chemical reactivity and biological interactions.
Overview
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The effectiveness of this compound can be attributed to the structural arrangement of its halogen substituents.
Minimum Inhibitory Concentration (MIC)
A study investigating the antimicrobial properties of polyhalogenated benzenes found that this compound showed significant inhibition against several microorganisms. The Minimum Inhibitory Concentration (MIC) values for this compound against different bacterial strains are summarized in Table 1.
Compound | Bacillus subtilis | Micrococcus luteus | Pseudomonas aeruginosa | Candida albicans |
---|---|---|---|---|
This compound | 100 µg/mL | 100 µg/mL | 800 µg/mL | Not tested |
The results indicate that this compound is particularly effective against Bacillus subtilis and Micrococcus luteus with an MIC of 100 µg/mL .
Cell Line Testing
Cytotoxicity assessments have been conducted using various human cancer cell lines to evaluate the potential therapeutic applications of this compound. In one study, the compound was tested against colon adenocarcinoma cell lines:
Cell Line | IC50 (µM) |
---|---|
Colo 205 | >100 |
Colo 320 | >100 |
MRC-5 | >100 |
These results suggest that while the compound exhibits antimicrobial properties, it may have limited cytotoxic effects on certain cancer cell lines at higher concentrations .
Antimicrobial Efficacy
A comprehensive study on polyhalogenated compounds highlighted the varying degrees of antimicrobial activity based on the specific halogen substitutions. The study noted that compounds with iodine substituents often exhibited enhanced activity against gram-positive bacteria compared to their brominated or fluorinated counterparts .
Environmental Impact
This compound is also recognized for its environmental persistence and potential toxicity. As a halogenated aromatic compound, it poses risks as an environmental pollutant. Its degradation products may retain biological activity, necessitating further research into its environmental fate and effects on ecosystems .
Properties
IUPAC Name |
1,2,4-trichloro-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMMNSQFMXSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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